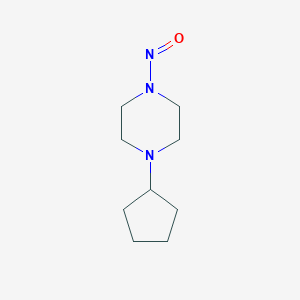

1-Cyclopentyl-4-nitrosopiperazine

描述

属性

IUPAC Name |

1-cyclopentyl-4-nitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLIZBFYXZPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579215 | |

| Record name | 1-Cyclopentyl-4-nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61379-66-6 | |

| Record name | 1-Cyclopentyl-4-nitrosopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61379-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-4-nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopentyl-4-nitrosopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclopentyl-4-nitrosopiperazine chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 1-Cyclopentyl-4-nitrosopiperazine

Abstract

This compound (CPNP) is a nitrosamine (B1359907) compound of significant interest in the pharmaceutical industry, primarily recognized as a potential genotoxic impurity in drug substances derived from piperazine (B1678402).[1][2] This technical guide provides a comprehensive overview of its core chemical properties, analytical methodologies, toxicological profile, and handling procedures. The information is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical quality control, safety assessment, and regulatory compliance.

Chemical and Physical Properties

This compound is a derivative of piperazine characterized by a cyclopentyl group on one nitrogen atom and a nitroso group on the other.[3] Its chemical structure and properties are crucial for developing analytical methods for its detection and quantification.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 61379-66-6 | [4][6][7][8] |

| Molecular Formula | C₉H₁₇N₃O | [4][6][7][8] |

| Synonyms | CPNP, Piperazine, 1-cyclopentyl-4-nitroso- | [6][8] |

| InChI | InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2 | [4][6] |

| InChIKey | JSRLIZBFYXZPLC-UHFFFAOYSA-N | [4] |

| SMILES | O=NN1CCN(CC1)C2CCCC2 | [5][6][7] |

Physicochemical Properties

The physicochemical data for this compound are critical for its handling, analysis, and storage. These properties are summarized in Table 2. There are some discrepancies in the reported physical state, with some sources describing it as a liquid and others as a solid.[9]

| Property | Value | Reference |

| Molecular Weight | 183.25 g/mol | [4][6][7][10] |

| Appearance | Colorless to Yellow to Orange clear liquid | |

| Light Orange to Orange Oil / Solid | [9] | |

| Boiling Point | 318.0 ± 35.0 °C (Predicted) | [9][10] |

| Flash Point | 146 °C | |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [9][10] |

| Purity | >95.0% (GC) | [6] |

Solubility and Storage

Proper storage and handling are paramount due to the compound's sensitivity.[3] Table 3 outlines the solubility and recommended storage conditions.

| Parameter | Details | Reference |

| Solubility | Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly) | [11] |

| Storage | Refrigerated (0-10°C), Amber Vial, -20°C Freezer | [10][11] |

| Stability | Light Sensitive, Air Sensitive, Heat Sensitive | [3][11] |

| Handling | Store under inert gas |

Toxicological Profile and Mechanism of Action

As a nitrosamine, CPNP is classified as a potential carcinogen.[1] The International Agency for Research on Cancer (IARC) classifies it as a Group 2B agent, indicating it is possibly carcinogenic to humans.[1] Its genotoxicity stems from its metabolic activation, a critical pathway for professionals in drug safety to understand.

Metabolic Activation Pathway

The primary mechanism for the bioactivation of nitrosamines like CPNP is through α-hydroxylation by Cytochrome P450 (CYP) enzymes.[1] This enzymatic reaction initiates a cascade that ultimately produces highly reactive electrophilic intermediates capable of alkylating DNA, leading to mutations and potentially initiating carcinogenesis.[1]

Experimental Protocols

The quantification of CPNP as a drug substance-related impurity is a critical quality control step.[1] The following is a representative experimental protocol for the determination of CPNP in a pharmaceutical drug product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from methodologies for similar nitrosamine impurities.[12]

Quantification of CPNP in a Drug Product by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of this compound (CPNP) impurity in a pharmaceutical formulation.

Materials and Reagents:

-

This compound (CPNP) reference standard

-

Isotopically labeled internal standard (e.g., CPNP-d4), if available

-

Methanol (HPLC or LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Ammonium (B1175870) formate (B1220265) (AR grade)

-

Ammonium hydroxide (B78521) (AR grade)

-

Drug product to be tested

-

0.2 µm PVDF syringe filters

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Sonicator

Methodology:

-

Preparation of Solutions:

-

Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 9.0 with ammonium hydroxide.[12]

-

Mobile Phase B: Methanol.

-

Diluent: 80:20 (v/v) Methanol:Water.[12]

-

CPNP Stock Solution (100 µg/mL): Accurately weigh 10 mg of CPNP reference standard and dissolve in 100 mL of Diluent.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the CPNP Stock Solution with the Diluent to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.

-

Internal Standard (IS) Solution: If used, prepare a solution of the labeled IS in the Diluent at a constant concentration (e.g., 10 ng/mL).[12]

-

-

Sample Preparation:

-

Accurately weigh a portion of the powdered drug product equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[12]

-

Add 5 mL of Diluent (spiked with IS if used).

-

Vortex the tube for 1 minute to ensure thorough mixing.

-

Sonicate the sample for 10 minutes to facilitate extraction.[12]

-

Centrifuge the sample at 4000 rpm for 10 minutes.[12]

-

Filter the supernatant through a 0.2 µm PVDF filter into an HPLC vial for analysis.[12]

-

-

LC-MS/MS Conditions:

-

LC Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: 10% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 10% B (re-equilibration)

-

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for CPNP (e.g., m/z 184.1 -> 154.1) and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of CPNP to the IS against the concentration of the working standards.

-

The linearity of the curve should be confirmed (r² > 0.99).[12]

-

Determine the concentration of CPNP in the sample solution from the calibration curve and calculate the final amount in the drug product (e.g., in ng/g or ppm).

-

Analytical Workflow

The logical flow for analyzing CPNP as a pharmaceutical impurity involves several key stages, from initial risk assessment to final reporting. This ensures a systematic and compliant approach to impurity control.

References

- 1. This compound|CAS 61379-66-6 [benchchem.com]

- 2. This compound (CPNP) | Manasa Life Sciences [manasalifesciences.com]

- 3. CAS 61379-66-6: this compound [cymitquimica.com]

- 4. This compound | C9H17N3O | CID 15895852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. clearsynth.com [clearsynth.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Piperazine, 1-cyclopentyl-4-nitroso- (9CI) CAS#: 61379-66-6 [m.chemicalbook.com]

- 10. 61379-66-6 CAS MSDS (Piperazine, 1-cyclopentyl-4-nitroso- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Naarini Molbio Pharma [naarini.com]

- 12. hsa.gov.sg [hsa.gov.sg]

Formation Mechanism of 1-Cyclopentyl-4-nitrosopiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry, particularly as a potential contaminant in drug products containing active pharmaceutical ingredients (APIs) with a piperazine (B1678402) moiety. This technical guide provides a comprehensive overview of the formation mechanism of CPNP, including the underlying chemistry, influencing factors, and relevant analytical methodologies for its detection and quantification. Furthermore, it outlines the risk assessment workflow for nitrosamine impurities as recommended by regulatory bodies.

Introduction

Nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine. Many nitrosamines are classified as probable human carcinogens, making their presence in pharmaceuticals a critical quality and safety issue. This compound (CPNP) can form when its precursor, 1-cyclopentylpiperazine (B42781), a secondary amine, reacts with a nitrosating agent. This reaction can occur during the synthesis of the API, formulation of the drug product, or even during storage under certain conditions. Understanding the mechanism of CPNP formation is paramount for developing effective control and mitigation strategies in drug development and manufacturing.

The Chemical Mechanism of this compound Formation

The core mechanism for the formation of this compound is the N-nitrosation of its secondary amine precursor, 1-cyclopentylpiperazine. This reaction is a classic example of electrophilic substitution on a nitrogen atom.

The overall reaction can be summarized as follows:

1-Cyclopentylpiperazine + Nitrosating Agent → this compound

The reaction proceeds through several key steps, particularly in the presence of nitrous acid (HNO₂) which is a common nitrosating agent formed from nitrite (B80452) salts (e.g., sodium nitrite, NaNO₂) under acidic conditions.

Step 1: Formation of the Nitrosating Agent In an acidic aqueous solution, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

Step 2: Formation of the Electrophilic Nitrosating Species Nitrous acid can then be further protonated and lose a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). Dinitrogen trioxide (N₂O₃), formed from the self-association of nitrous acid, can also act as a potent nitrosating agent.

Step 3: Nucleophilic Attack by the Amine The lone pair of electrons on the secondary nitrogen atom of 1-cyclopentylpiperazine acts as a nucleophile and attacks the electrophilic nitrosonium ion.

Step 4: Deprotonation The resulting intermediate is then deprotonated, typically by a weak base such as water, to yield the stable N-nitrosamine, this compound.

Factors Influencing the Rate of Formation

Several factors can significantly influence the rate of CPNP formation:

-

pH: The nitrosation of secondary amines is highly pH-dependent. The reaction is typically favored in acidic conditions (pH 3-6) which facilitate the formation of the active nitrosating species. At very low pH, the amine precursor becomes protonated, reducing its nucleophilicity and thereby slowing down the reaction.

-

Concentration of Reactants: The rate of formation is dependent on the concentrations of both the amine precursor (1-cyclopentylpiperazine) and the nitrosating agent.

-

Temperature: An increase in temperature generally increases the rate of the nitrosation reaction. However, nitrosating agents can also be unstable at higher temperatures.

-

Presence of Catalysts and Inhibitors: Certain species can catalyze or inhibit the nitrosation reaction. For instance, some anions can act as catalysts. Conversely, antioxidants such as ascorbic acid (Vitamin C) can act as inhibitors by reducing the nitrosating agent.

Quantitative Data on Nitrosamine Formation

Obtaining precise, publicly available quantitative data specifically for the formation of this compound under various conditions is challenging. However, data from studies on similar structures, such as N-nitrosopiperazine, can provide valuable insights into the impact of reaction conditions on yield.

The following table summarizes data from a patent for the synthesis of N-nitrosopiperazine, demonstrating the effect of temperature on the reaction yield.

| Reactant | Nitrosating Agent | Temperature (°C) | Yield of N-nitrosopiperazine (%) |

| Piperazine | Nitrous Acid | 15 | 81 |

| Piperazine | Nitrous Acid | 25 | 65 |

This data is for N-nitrosopiperazine and is presented as an illustrative example of the temperature dependence of piperazine nitrosation.

Experimental Protocols

Representative Synthesis of a Nitrosopiperazine Derivative

The following protocol is a representative example for the N-nitrosation of a piperazine derivative, adapted from a patented procedure for N-nitrosopiperazine. This protocol should be performed by trained personnel in a well-ventilated fume hood due to the potential carcinogenicity of nitrosamines.

Materials:

-

1-Cyclopentylpiperazine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Sodium Sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of 1-cyclopentylpiperazine in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a pre-determined amount of hydrochloric acid to the solution while maintaining the low temperature.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the acidic solution of 1-cyclopentylpiperazine over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at low temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by chromatography if necessary.

Analytical Protocol for the Quantification of this compound by LC-MS

This protocol provides a general framework for the detection and quantification of CPNP in a drug substance or product using Liquid Chromatography-Mass Spectrometry (LC-MS). Method validation is crucial for ensuring accuracy and reliability.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

-

Analytical column suitable for the separation of polar compounds (e.g., C18, Phenyl-Hexyl)

Reagents and Materials:

-

This compound reference standard

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or Ammonium formate (B1220265) (LC-MS grade)

-

Sample vials

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Standard Preparation: Prepare a stock solution of the CPNP reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte.

-

Sample Preparation:

-

Drug Substance: Accurately weigh a known amount of the drug substance and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Drug Product: For tablets or capsules, grind the tablets or empty the capsules to obtain a fine powder. Weigh an amount of powder equivalent to a specific dose of the API and extract the CPNP with a suitable solvent. Sonication or shaking may be required to ensure complete extraction.

-

-

Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter into sample vials.

-

LC-MS Analysis:

-

LC Conditions:

-

Column: e.g., C18 column (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate CPNP from the API and other matrix components.

-

Flow Rate: e.g., 0.3 mL/min

-

Injection Volume: e.g., 5 µL

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole MS or full scan/targeted SIM for HRMS.

-

MRM Transitions: Select appropriate precursor and product ions for CPNP.

-

-

-

Quantification: Construct a calibration curve by plotting the peak area of the CPNP standard against its concentration. Determine the concentration of CPNP in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

Detailed Formation Mechanism of this compound

In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-4-nitrosopiperazine (CAS 61379-66-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for 1-Cyclopentyl-4-nitrosopiperazine (CPNP), a compound of significant interest in pharmaceutical research due to its classification as a potential genotoxic impurity.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | PubChem[1] |

| CAS Number | 61379-66-6 | PubChem[1] |

| Molecular Formula | C₉H₁₇N₃O | ChemicalBook[2], PubChem[1] |

| Synonyms | CPNP, N-Nitroso cyclopentylpiperazine | TCI Chemicals, Veeprho[3] |

| Property | Value | Type | Source |

| Molecular Weight | 183.25 g/mol | Experimental | Veeprho[3] |

| Appearance | Colorless to Yellow to Orange clear liquid/Solid | Experimental | TCI Chemicals, ChemicalBook[2] |

| Boiling Point | 318.0 ± 35.0 °C | Predicted | ChemicalBook[2] |

| Melting Point | Not available | - | ChemWhat[4] |

| Density | 1.27 ± 0.1 g/cm³ | Predicted | ChemicalBook[2] |

| pKa | 7.13 ± 0.70 | Predicted | ChemicalBook[2] |

| Solubility | Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly) | Experimental | ChemicalBook[2] |

| Flash Point | 146 °C | - | TCI Chemicals |

| Storage Temperature | Refrigerated (0-10°C), under inert gas | Recommendation | TCI Chemicals |

| Stability | Light, air, and heat sensitive | Experimental | TCI Chemicals |

Genotoxicity and Metabolic Activation

This compound is a nitrosamine (B1359907) and is considered a potential genotoxic and carcinogenic impurity.[5] Its mutagenic properties are typically evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.

Metabolic Activation Pathway

The genotoxicity of many nitrosamines, including CPNP, is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[6] The primary mechanism involves α-hydroxylation, which leads to the formation of unstable intermediates that can ultimately generate DNA-reactive species. For cyclic nitrosamines like CPNP, CYP2A6 is a key enzyme in this bioactivation process.[6]

Experimental Protocols

Determination of Melting Point (General Procedure)

-

Sample Preparation: A small amount of the dried, purified solid is finely powdered and packed into a capillary tube to a depth of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or oil bath with a viewing lens.

-

Heating: The apparatus is heated slowly, and the temperature is monitored.[7] The heating rate is reduced near the expected melting point to allow for accurate observation.

-

Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted into a clear liquid.[7]

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.[8] The following protocol is a generalized workflow based on the OECD 471 guideline and literature reports on testing nitrosamines.[8][9]

-

Bacterial Strains: A set of specific strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are histidine or tryptophan auxotrophs, meaning they cannot synthesize these essential amino acids and will not grow on a medium lacking them unless a reverse mutation occurs.[8]

-

Metabolic Activation (S9 Mix): To mimic mammalian metabolism, the test is performed both with and without a metabolic activation system. This is typically a liver homogenate from rats or hamsters (S9 fraction) that have been treated with an enzyme inducer.[8][9] For nitrosamines, hamster liver S9 is often more effective.[9] The S9 mix contains the S9 fraction and necessary cofactors.

-

Test Procedure (Pre-incubation Method):

-

The test compound, at various concentrations, is added to a test tube containing the bacterial culture and the S9 mix (or a buffer for the non-activation condition).[9]

-

This mixture is pre-incubated to allow for metabolic activation and interaction with the bacteria.

-

Molten top agar (B569324) is added to the tube, and the contents are poured onto a minimal glucose agar plate.[10]

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[10]

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted for each plate.

-

Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.[8]

References

- 1. This compound | C9H17N3O | CID 15895852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 61379-66-6 CAS MSDS (Piperazine, 1-cyclopentyl-4-nitroso- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 4. chemwhat.com [chemwhat.com]

- 5. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. bulldog-bio.com [bulldog-bio.com]

- 9. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to 1-Cyclopentyl-4-nitrosopiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentyl-4-nitrosopiperazine, a secondary N-nitrosamine, has garnered significant attention within the pharmaceutical industry as a potential genotoxic impurity. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and biological implications. It is intended to serve as a critical resource for professionals engaged in drug development, quality control, and toxicological research, offering detailed experimental protocols and insights into its metabolic activation and analytical detection.

Chemical Identity and Structure

This compound is a chemical compound characterized by a piperazine (B1678402) ring functionalized with a cyclopentyl group at one nitrogen and a nitroso group at the other.[1]

The chemical structure of this compound is presented below:

References

- 1. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H17N3O | CID 15895852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound|CAS 61379-66-6 [benchchem.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. academic.oup.com [academic.oup.com]

Metabolic Activation of 1-Cyclopentyl-4-nitrosopiperazine by Cytochrome P450: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity of concern in pharmaceutical products. Like many nitrosamines, its toxicity is linked to its metabolic activation by cytochrome P450 (CYP) enzymes into reactive electrophilic species that can form DNA adducts, leading to mutagenicity and carcinogenicity.[1] This technical guide provides a comprehensive overview of the putative metabolic activation pathway of CPNP by cytochrome P450, outlines detailed experimental protocols for its investigation, and presents a framework for the quantitative analysis of its metabolic kinetics. Due to the limited availability of direct experimental data for CPNP in publicly accessible literature, this guide synthesizes information from studies on structurally related nitrosamines to propose a plausible metabolic landscape and the methodologies to explore it.

Introduction to Nitrosamine Metabolism

N-nitrosamines are a class of potent carcinogens that require metabolic activation to exert their genotoxic effects.[2][3] This bioactivation is primarily mediated by the cytochrome P450 superfamily of enzymes, which are predominantly found in the liver.[1][4][5] The initial and often rate-limiting step in the activation of many nitrosamines is the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the N-nitroso group.[2][3] This α-hydroxylation results in the formation of unstable α-hydroxynitrosamines, which can spontaneously decompose to yield highly reactive electrophilic intermediates, such as diazonium ions or carbocations. These reactive species can then covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to mutations and cellular damage.[1]

Several CYP isoforms have been implicated in the metabolic activation of various nitrosamines, with the specific isozymes involved often depending on the structure of the nitrosamine. For instance, CYP2E1 and CYP2A6 are known to be major catalysts for the activation of N-nitrosodialkylamines and tobacco-related nitrosamines.[4][5] Other isoforms, including CYP3A4, CYP2D6, and CYP1A2, have also been shown to play a role in the metabolism of certain nitrosamines.[4][6]

Proposed Metabolic Activation Pathway of this compound

While specific studies on the metabolic activation of CPNP are not extensively available, a plausible pathway can be proposed based on the well-established metabolism of other cyclic and N-alkyl nitrosamines. The key step is the α-hydroxylation of the carbon atoms adjacent to the nitroso group on the piperazine (B1678402) ring.

Quantitative Analysis of Metabolic Activation

The kinetics of CPNP metabolism by different CYP450 isoforms can be determined using in vitro assays with human liver microsomes or recombinant human CYP enzymes. The Michaelis-Menten kinetic parameters, Michaelis constant (Kм) and maximum velocity (Vmax), are crucial for characterizing the enzyme-substrate interaction.

Table 1: Illustrative Michaelis-Menten Kinetic Parameters for CPNP Metabolism

(Note: The following data are hypothetical and for illustrative purposes only, as specific experimental values for CPNP are not publicly available.)

| CYP450 Isoform | Kм (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Kм) (μL/min/pmol CYP) |

| Recombinant CYP2A6 | 50 | 150 | 3.0 |

| Recombinant CYP2E1 | 100 | 200 | 2.0 |

| Recombinant CYP3A4 | 250 | 500 | 2.0 |

| Human Liver Microsomes | 120 | 85 (pmol/min/mg protein) | 0.71 (μL/min/mg protein) |

Experimental Protocols

The following sections detail generalized experimental protocols for investigating the in vitro metabolic activation of CPNP.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to assess the overall metabolism of CPNP in a system containing a mixture of CYP enzymes.

Materials:

-

This compound (CPNP)

-

Human Liver Microsomes (HLM)

-

0.1 M Potassium Phosphate (B84403) Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Acetonitrile (B52724) (ACN) or Methanol (for reaction termination)

-

Incubator/Water Bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of CPNP in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5-1.0 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

-

Add CPNP to the mixture to achieve the desired final concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the disappearance of CPNP and the formation of metabolites using a validated LC-MS/MS method.

Reaction Phenotyping with Recombinant CYP450 Isoforms

This protocol helps to identify the specific CYP isoforms responsible for CPNP metabolism.

Materials:

-

CPNP

-

Recombinant human CYP450 enzymes (e.g., CYP2A6, CYP2E1, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

Potassium Phosphate Buffer (pH 7.4)

-

NADPH

-

Control microsomes (without the specific CYP enzyme)

-

Terminating solvent (e.g., ACN)

-

LC-MS/MS system

Procedure:

-

Follow a similar procedure as for HLM, but replace HLM with individual recombinant CYP isoforms.

-

Incubate CPNP with each CYP isoform separately in the presence of NADPH.

-

Monitor the rate of CPNP depletion or metabolite formation for each isoform.

-

Compare the metabolic rates across the different CYP isoforms to determine their relative contributions.

Experimental Workflow Diagram

Conclusion

The metabolic activation of this compound by cytochrome P450 enzymes is a critical area of investigation for ensuring pharmaceutical safety. Although direct experimental data for CPNP remains scarce, the established knowledge of nitrosamine metabolism provides a strong foundation for proposing its bioactivation pathway and for designing experiments to elucidate its metabolic fate. The protocols and frameworks presented in this guide offer a comprehensive approach for researchers to characterize the kinetics of CPNP metabolism, identify the responsible CYP isoforms, and ultimately assess the potential risks associated with this compound. Further research is warranted to validate the proposed pathways and to generate specific quantitative data for CPNP.

References

- 1. This compound|CAS 61379-66-6 [benchchem.com]

- 2. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Nitrosamide Formation in the Cytochrome P450-Mediated Metabolism of Tobacco-Specific Nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of the activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by heterologously expressed human P450 enzymes and the effect of P450-specific chemical inhibitors on this activation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation Pathways of 1-Cyclopentyl-4-nitrosopiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry, particularly as a potential genotoxic impurity in drug substances such as rifampin and rifapentine (B610483).[1][2] Understanding its degradation pathways is crucial for risk assessment, control strategy development, and ensuring patient safety. This technical guide provides a comprehensive overview of the known and potential degradation pathways of CPNP, including its formation from parent drug degradation, metabolic activation, and potential chemical degradation under various stress conditions. Methodologies for analyzing CPNP and its degradation products are also discussed.

Introduction

This compound (CPNP), a secondary N-nitrosamine, is classified as a Group 2B agent by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans. Its presence in pharmaceutical products, even at trace levels, is a critical quality and safety attribute that requires rigorous control. The formation of CPNP is often linked to the degradation of active pharmaceutical ingredients (APIs) containing a 1-cyclopentylpiperazine (B42781) moiety, which can then react with nitrosating agents.[1][3] This guide will delve into the chemical and biological transformation of CPNP.

Formation of this compound

The primary route for the formation of CPNP as a drug substance-related impurity is the degradation of APIs like rifapentine. Under acidic conditions, rifapentine can undergo hydrolysis, leading to the formation of 1-cyclopentylpiperazine, a direct precursor to CPNP.[4] This secondary amine can then react with nitrosating agents, such as nitrites present in excipients or from other sources, to form CPNP.[3][4]

Chemical Degradation Pathways

While specific forced degradation studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on analogous compounds, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP), and the general chemistry of nitrosamines.[5] Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[5]

3.1. Hydrolytic Degradation

-

Acidic Conditions: Nitrosamines are generally stable to hydrolysis under neutral and alkaline conditions. However, under strong acidic conditions and with exposure to UV light, they can undergo denitrosation to yield the parent amine and nitrous acid. For CPNP, this would result in the formation of 1-cyclopentylpiperazine.

-

Alkaline Conditions: In the absence of light, nitrosamines are generally resistant to alkaline hydrolysis.

3.2. Oxidative Degradation

Oxidative conditions are known to degrade nitrosamines. A study on the related compound MNP showed a significant increase in its concentration in an oxidizing environment (3% H₂O₂), suggesting that the precursor amine (1-amino-4-methylpiperazine) is oxidized to the nitrosamine.[5] It is plausible that CPNP could also be formed from its precursor amine under oxidative stress. The degradation of the CPNP molecule itself under strong oxidative conditions could lead to the cleavage of the piperazine (B1678402) ring or modification of the cyclopentyl group, although specific products are not documented.

3.3. Thermal Degradation

Thermal degradation of nitrosopiperazines has been documented. For instance, mononitrosopiperazine (MNPZ) is known to be thermally unstable and decomposes at elevated temperatures.[1] The primary step in the thermolysis of some nitrosopiperazines is suggested to be the cleavage of the N-N and C-N bonds, which could lead to the formation of various smaller molecules.[1] A study on MNP confirmed that its formation from rifampicin (B610482) degradation is influenced by temperature.[5] Given this, CPNP is also expected to be susceptible to thermal degradation, though specific degradation products have not been identified.

3.4. Photolytic Degradation

Nitrosamines are known to be susceptible to photolytic degradation. Irradiation with UV light can lead to the cleavage of the N-NO bond, resulting in the formation of the corresponding secondary amine and nitric oxide radicals.[6] Therefore, exposure to light, particularly UV light, is a likely degradation pathway for CPNP, yielding 1-cyclopentylpiperazine.

Biological Degradation: Metabolic Activation

The primary biological degradation pathway for CPNP is metabolic activation, which is also the basis for its genotoxicity. This process is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[4]

The key steps are:

-

α-Hydroxylation: CYP enzymes, likely CYP2A6 and to a lesser extent CYP2E1, catalyze the hydroxylation of the carbon atom adjacent (alpha) to the nitroso group on the piperazine ring.[4]

-

Formation of Unstable Intermediates: This hydroxylation results in an unstable α-hydroxynitrosamine.

-

Generation of Reactive Species: The intermediate spontaneously decomposes to form a reactive carbocation, which can alkylate DNA and other macromolecules, leading to mutations and potential carcinogenicity.

Quantitative Data

| Stress Condition | Reagent/Condition | Observation for MNP in Rifampicin Product | Potential Implication for CPNP |

| Acidic Hydrolysis | 0.1 M HCl, 1h | Increase in MNP content | Potential for formation from precursor amine under acidic conditions. |

| Alkaline Hydrolysis | 0.1 M NaOH, 1h | No significant change in MNP content | Likely stable to alkaline hydrolysis. |

| Oxidative | 3% H₂O₂, 1h | Significant increase in MNP content | Potential for formation from precursor amine under oxidative stress. |

| Thermal | Elevated temperature | Increase in MNP content | Susceptible to thermal degradation or formation from API degradation. |

Experimental Protocols

Detailed experimental protocols for the degradation of CPNP are not publicly available. However, a representative protocol for a forced degradation study on a similar nitrosamine impurity (MNP) in a drug product is provided below as a template.[5]

6.1. Forced Degradation Study Protocol (Adapted from MNP Study)

-

Sample Preparation: Weigh approximately 135 mg of the drug substance/product into a centrifuge tube.

-

Stress Conditions:

-

Acidic: Add 2.5 mL of 0.1 M HCl and stir for 1 hour. Neutralize the solution.

-

Alkaline: Add 2.5 mL of 0.1 M NaOH and stir for 1 hour. Neutralize the solution.

-

Oxidative: Add 2.5 mL of 3% H₂O₂ and stir for 1 hour.

-

Thermal: Store the sample at a specified elevated temperature (e.g., 70°C) for a defined period.

-

-

Sample Processing: After exposure to the stress condition, add a suitable organic solvent (e.g., methanol) and an internal standard. Vortex, centrifuge, and filter the supernatant.

-

Analysis: Analyze the sample using a validated LC-MS/MS method.

6.2. Analytical Method: LC-MS/MS

A highly sensitive and specific LC-MS/MS method is required for the trace-level analysis of CPNP. The following is a general outline of such a method, which would require optimization and validation for specific applications.[5]

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase column, such as a Phenyl-Hexyl column, may provide good retention and selectivity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for CPNP and a suitable internal standard (e.g., a deuterated analog) would need to be determined.

Visualizations

Diagram 1: Formation and Potential Chemical Degradation Pathways of CPNP

Caption: Formation of CPNP from Rifapentine and its potential chemical degradation pathways.

Diagram 2: Metabolic Activation Pathway of CPNP

Caption: Metabolic activation of CPNP leading to the formation of DNA adducts.

Diagram 3: Experimental Workflow for Forced Degradation Study

Caption: General workflow for conducting a forced degradation study of CPNP.

Conclusion

The degradation of this compound is a multifaceted process involving its formation from the degradation of parent APIs, its metabolic activation into genotoxic species, and its potential breakdown under various chemical stress conditions. While direct and detailed degradation studies on CPNP are limited, a robust understanding can be developed by drawing parallels with similar nitrosamine compounds and applying fundamental chemical principles. The methodologies and pathways outlined in this guide provide a framework for researchers and drug development professionals to assess and control the risks associated with this potent impurity. Further research into the specific degradation products of CPNP under forced conditions is warranted to build a more complete stability profile.

References

An In-depth Technical Guide to 1-Cyclopentyl-4-nitrosopiperazine: Formation, Analysis, and Control as a Pharmaceutical Impurity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide addresses 1-Cyclopentyl-4-nitrosopiperazine (CPNP) in the context of its presence as a drug substance-related impurity in pharmaceuticals. Extensive searches of publicly available scientific literature and regulatory documents did not yield information on the therapeutic development of CPNP derivatives or analogs. Therefore, this document focuses on the formation, toxicological assessment, analytical detection, and regulatory control of CPNP.

Introduction

This compound (CPNP) is a nitrosamine (B1359907) impurity of significant concern to the pharmaceutical industry.[1] It has been identified as a drug substance-related impurity in the antimicrobial agent rifapentine.[1][2] Nitrosamines are classified as a "cohort of concern" due to their potential mutagenic and carcinogenic properties.[2][3] The International Agency for Research on Cancer (IARC) classifies CPNP as a Group 2B agent, indicating it is "possibly carcinogenic to humans".[1] The presence of such impurities in final drug products is a critical quality and safety issue, necessitating robust control strategies throughout the manufacturing process and product lifecycle.

This technical guide provides a comprehensive overview of CPNP, including its formation pathways, toxicological profile, analytical methodologies for detection, and the regulatory framework for its control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem |

| Synonyms | CPNP | |

| CAS Number | 61379-66-6 | [1] |

| Molecular Formula | C₉H₁₇N₃O | [1] |

| Molecular Weight | 183.26 g/mol | [1] |

| Appearance | Colorless to yellow-orange clear liquid | [1] |

Formation and Sources of this compound

The primary route for the formation of CPNP as a pharmaceutical impurity is through the nitrosation of a secondary amine precursor.[1] In the case of rifapentine, the drug substance itself can degrade to form 1-cyclopentylpiperazine (B42781), which is a direct precursor to CPNP.[1]

The general nitrosation reaction involves the interaction of a secondary amine with a nitrosating agent, often derived from nitrite (B80452) salts under acidic conditions.

Key factors influencing CPNP formation include:

-

Presence of Precursors: The degradation of rifapentine, particularly through hydrolysis, can release the 1-cyclopentylpiperazine moiety.[1]

-

Nitrosating Agents: Trace amounts of nitrites and nitrates in raw materials, excipients, or even water can act as a source for nitrosating agents.

-

Process Conditions: Certain manufacturing conditions, such as acidic pH, elevated temperatures, and the presence of catalysts, can accelerate the nitrosation reaction.[4]

The following diagram illustrates the general pathway for the formation of CPNP.

Toxicological Profile and Health Risk Assessment

Nitrosamines are a class of compounds known for their genotoxic and carcinogenic potential in animal studies.[2][3] CPNP is classified as a Group 2B carcinogen by IARC.[1] The primary mechanism of nitrosamine-induced carcinogenicity is believed to involve metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive intermediates.[1]

Due to the serious health risks associated with nitrosamine exposure, regulatory agencies have established stringent acceptable intake (AI) limits for these impurities in pharmaceutical products. The AI represents a level of exposure with a negligible cancer risk over a lifetime.

Table 2: Regulatory Acceptable Intake Limits for CPNP

| Regulatory Body | Acceptable Intake (AI) Limit | Reference |

| FDA/WHO (Interim) | ≤20 ppm (at release), ≤25 ppm (end of shelf life) for Rifapentine | [5] |

| Target Limit | 0.11 ppm | [5] |

It is important to note that interim limits are temporary measures to avoid drug shortages while manufacturers improve their processes to meet the target AI.[5][6]

Experimental Protocols: Analytical Detection of CPNP

The detection and quantification of trace levels of CPNP in active pharmaceutical ingredients (APIs) and finished drug products require highly sensitive and specific analytical methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most commonly employed technique.

5.1 General LC-MS/MS Method Protocol

The following is a generalized protocol based on methods described by regulatory bodies for the analysis of nitrosamine impurities.

Objective: To detect and quantify this compound (CPNP) in a drug product matrix.

Materials and Reagents:

-

CPNP reference standard

-

Drug product sample

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of CPNP reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare working standards at concentrations bracketing the expected level of the impurity and the limit of quantification (LOQ).

-

-

Sample Preparation:

-

Accurately weigh a portion of the powdered drug product.

-

Add a specific volume of extraction solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Vortex or sonicate the sample to ensure complete extraction of CPNP.

-

Centrifuge the sample to pelletize insoluble excipients.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program to achieve separation of CPNP from the drug substance and other matrix components.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for CPNP.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the CPNP standard against its concentration.

-

Determine the concentration of CPNP in the sample by interpolating its peak area on the calibration curve.

-

Calculate the amount of CPNP in the drug product, typically expressed in parts per million (ppm) or ng/day.

-

Table 3: Example LC-MS/MS Parameters

| Parameter | Setting |

| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Ionization Source | ESI+ |

| MRM Transition (Example) | Precursor Ion (m/z) -> Product Ion (m/z) |

Risk Management and Mitigation Strategies

A robust risk management strategy is essential for controlling nitrosamine impurities. This involves a multi-faceted approach encompassing risk assessment, control of raw materials, and process optimization.

The following diagram outlines a typical workflow for nitrosamine risk assessment and mitigation.

Mitigation Strategies may include:

-

Process Optimization: Modifying reaction conditions (e.g., pH, temperature) to minimize nitrosamine formation.[4]

-

Raw Material Control: Sourcing high-purity raw materials and excipients with low or no nitrite content.

-

Formulation Design: Incorporating antioxidants, such as ascorbic acid or alpha-tocopherol, which can act as nitrosamine scavengers.[7]

-

Purification: Implementing additional purification steps to remove nitrosamine impurities from the API.[6]

Conclusion

This compound is a critical process-related impurity that requires careful management in the manufacturing of rifapentine. While there is no current evidence of its therapeutic application or the development of its derivatives for such purposes, understanding its formation, toxicology, and control is paramount for ensuring patient safety and regulatory compliance. A proactive approach to risk assessment, coupled with the use of sensitive analytical methods and effective mitigation strategies, is essential for controlling the levels of CPNP and other nitrosamine impurities in pharmaceutical products. Continuous monitoring and adaptation to evolving regulatory guidance are crucial for the pharmaceutical industry.

References

- 1. This compound|CAS 61379-66-6 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ajpaonline.com [ajpaonline.com]

- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 5. Nitrosamine concerns for Rifapentine - IMPAACT4TB [impaact4tb.org]

- 6. zeroleprosy.org [zeroleprosy.org]

- 7. starodub.nl [starodub.nl]

Methodological & Application

Application Note and Protocol for the Quantification of 1-Cyclopentyl-4-nitrosopiperazine (CPNP) using LC-MS/MS

Introduction

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity that has been identified in certain pharmaceutical products.[1][2] Nitrosamine impurities are a class of compounds that are of significant concern due to their potential carcinogenic properties, even at trace levels.[3][4] Regulatory agencies worldwide have established strict limits for the presence of these impurities in drug substances and products. Consequently, highly sensitive and specific analytical methods are required for their accurate quantification to ensure patient safety.[4][5] This application note provides a detailed protocol for the quantification of CPNP in drug substances and products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity.[3]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for method development.

| Property | Value | Reference |

| Molecular Formula | C9H17N3O | [6][7] |

| Molecular Weight | 183.25 g/mol | [6] |

| CAS Number | 61379-66-6 | [6][7][8] |

| IUPAC Name | This compound | [6] |

| SMILES | C1CCC(C1)N2CCN(CC2)N=O | [6] |

Experimental Protocol

This protocol is based on established methods for nitrosamine analysis and can be adapted for specific drug product matrices.[1][9][10]

1. Materials and Reagents

-

This compound (CPNP) reference standard (>95% purity)[11]

-

This compound-d9 (CPNP-d9) or other suitable stable isotope-labeled internal standard (IS)[12]

-

Methanol (B129727) (LC-MS grade)[9]

-

Water (LC-MS grade)[9]

-

Formic acid (LC-MS grade)[9]

-

Ammonium formate (B1220265) (AR grade)

-

Polyvinylidene fluoride (B91410) (PVDF) syringe filters (0.22 µm)[3][9]

2. Standard Solution Preparation

-

CPNP Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of CPNP reference standard in methanol.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of CPNP-d9 in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the CPNP stock solution with methanol to achieve concentrations ranging from 0.5 ng/mL to 200 ng/mL.[1] Each standard should be fortified with the internal standard to a final concentration of 20 ng/mL.

3. Sample Preparation

The following procedures are generalized and should be optimized based on the specific drug product matrix.

-

Drug Substance:

-

Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.[9]

-

Add 5.0 mL of methanol and vortex until the substance is fully dissolved.[9]

-

Add the internal standard solution to achieve a final concentration of 20 ng/mL.

-

Filter the solution through a 0.22 µm PVDF syringe filter into an LC vial.[9]

-

-

Drug Product (Tablets/Capsules):

-

Crush a sufficient number of tablets or empty the contents of capsules to obtain a powder equivalent to a target concentration of 30 mg/mL of the active pharmaceutical ingredient (API) in the final extraction volume.[1]

-

Transfer the powder to a 15 mL centrifuge tube.

-

Add the appropriate volume of methanol and the internal standard solution.[1]

-

Vortex for 1 minute, followed by shaking on a mechanical shaker for 40 minutes.[1]

-

Centrifuge the sample at 4000 rpm for 10 minutes.[1]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.[1]

-

4. LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and may require optimization for the specific instrument used.

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| LC System | UHPLC system |

| Column | Phenyl-Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm, or equivalent |

| Column Temperature | 40 °C[9] |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate in Water (pH adjusted)[9][13] |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Gradient | Optimized for separation of CPNP from matrix components |

| Mass Spectrometry | |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in Positive Mode or Atmospheric Pressure Chemical Ionization (APCI)[10][14] |

| Capillary Voltage | 4.5 kV |

| Source Temperature | 400-500 °C[9] |

| MRM Transitions | See Table below |

5. MRM Transitions for Quantification and Confirmation

Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| CPNP (Quantifier) | 184.1 | To be determined empirically | To be optimized |

| CPNP (Qualifier) | 184.1 | To be determined empirically | To be optimized |

| CPNP-d9 (IS) | 193.2 | To be determined empirically | To be optimized |

Note: The specific product ions and collision energies must be optimized for the instrument in use by infusing a standard solution of CPNP.

Data Presentation

Calibration Curve Data

A calibration curve should be constructed by plotting the peak area ratio of CPNP to the internal standard against the concentration of the CPNP standards.

| Concentration (ng/mL) | CPNP Peak Area | IS Peak Area | Area Ratio (CPNP/IS) |

| 0.5 | Data | Data | Data |

| 1.0 | Data | Data | Data |

| 5.0 | Data | Data | Data |

| 10.0 | Data | Data | Data |

| 50.0 | Data | Data | Data |

| 100.0 | Data | Data | Data |

| 200.0 | Data | Data | Data |

The curve should have a correlation coefficient (r²) of ≥ 0.99.

Sample Quantification Data

The concentration of CPNP in the samples can be calculated using the linear regression equation from the calibration curve.

| Sample ID | CPNP Peak Area | IS Peak Area | Area Ratio (CPNP/IS) | Calculated Concentration (ng/mL) | CPNP Content (ppm) |

| Drug Substance Lot A | Data | Data | Data | Data | Data |

| Drug Product Lot B | Data | Data | Data | Data | Data |

| Spiked Sample | Data | Data | Data | Data | Data |

Visualizations

Experimental Workflow

Caption: Workflow for CPNP quantification.

Logical Relationship of Method Validation Parameters

Caption: Interdependencies of method validation parameters.

References

- 1. fda.gov [fda.gov]

- 2. This compound|CAS 61379-66-6 [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. fda.gov [fda.gov]

- 5. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H17N3O | CID 15895852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 61379-66-6: this compound [cymitquimica.com]

- 8. Piperazine, 1-cyclopentyl-4-nitroso- (9CI) | 61379-66-6 [chemicalbook.com]

- 9. fda.gov [fda.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. This compound-d9 | LGC Standards [lgcstandards.com]

- 13. hsa.gov.sg [hsa.gov.sg]

- 14. shimadzu.com [shimadzu.com]

Application Note: Quantification of 1-Cyclopentyl-4-nitrosopiperazine in Pharmaceutical Samples by Gas Chromatography-Mass Spectrometry

Abstract

This application note details a sensitive and specific method for the determination of the potential genotoxic impurity, 1-Cyclopentyl-4-nitrosopiperazine (CPNP), in pharmaceutical drug substances and products using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of nitrosamine (B1359907) impurities in pharmaceuticals is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] This protocol provides guidelines for sample preparation, instrument parameters, and data analysis to achieve low detection and quantification limits, essential for regulatory compliance.

Introduction

Nitrosamine impurities have been detected in various pharmaceutical products, leading to regulatory actions and recalls.[2][3] this compound (CPNP) is a nitrosamine impurity that has been identified in certain drug substances, such as rifapentine.[4] The accurate and reliable quantification of such impurities at trace levels is crucial to ensure patient safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like nitrosamines.[1][2] This document provides a comprehensive protocol for the analysis of CPNP by GC-MS.

Experimental

Materials and Reagents

-

This compound (CPNP) reference standard

-

Methanol (B129727), HPLC grade

-

Dichloromethane, HPLC grade

-

Anhydrous Sodium Sulfate

-

Helium (or Hydrogen), ultra-high purity

-

Internal Standard (e.g., N-nitrosodiphenylamine-d10 or other suitable deuterated nitrosamine)

Standard Preparation

Prepare a stock solution of CPNP in methanol at a concentration of 100 µg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution in methanol to construct a calibration curve. The concentration range for the calibration curve should bracket the expected concentration of CPNP in the samples and the required limit of quantification. Prepare a stock solution of the internal standard in methanol at a concentration of 100 µg/mL and spike it into all standards and samples at a constant concentration.

Sample Preparation

The following sample preparation procedure is a general guideline and may require optimization based on the specific drug product matrix.

-

Sample Weighing: Accurately weigh approximately 100 mg of the drug substance or ground tablets into a clean centrifuge tube.

-

Dissolution: Add 5.0 mL of methanol to the centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the internal standard solution.

-

Extraction: Vortex the tube for 10 minutes to ensure complete dissolution or extraction of the analyte.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate any undissolved excipients.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization for your specific instrument and column.

Gas Chromatograph (GC)

-

Injection Port: Split/Splitless Inlet

-

Injection Mode: Splitless (or Split, depending on concentration)

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

Mass Spectrometer (MS)

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitored Ions (m/z): To be determined based on the mass spectrum of CPNP. Likely ions would include the molecular ion and characteristic fragment ions. For CPNP (C9H17N3O, MW: 183.25), potential ions to monitor would be m/z 183 and fragments.

Results and Discussion

Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data Summary

| Parameter | Result (LC-ESI-HRMS) |

| Limit of Detection (LOD) | 0.1 ng/mL (0.003 ppm) |

| Limit of Quantitation (LOQ) | 0.5 ng/mL (0.017 ppm) |

| Linearity Range | 0.5 – 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

Source: FDA, Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in Rifapentine.[4]

Conclusion

The GC-MS method outlined in this application note provides a framework for the reliable quantification of this compound in pharmaceutical samples. The method is designed to be sensitive and specific, enabling the detection of CPNP at trace levels required by regulatory agencies. Proper method validation is essential to ensure the accuracy and reliability of the results.

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for Trace Analysis of 1-Cyclopentyl-4-nitrosopiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry.[1] It has been identified as a potential impurity in antimicrobial drugs such as rifapentine (B610483).[1][2] Due to the classification of many nitrosamines as probable or possible human carcinogens, regulatory agencies have established stringent limits on their presence in drug substances and products.[2] This necessitates the use of highly sensitive and robust analytical methods for the detection and quantification of CPNP at trace levels.

Effective sample preparation is a critical prerequisite for accurate trace analysis. The primary goals of sample preparation are to extract the analyte of interest from the complex drug matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the analytical results. This document provides detailed application notes and protocols for various sample preparation techniques applicable to the trace analysis of this compound, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

Quantitative Data Summary

The selection of a sample preparation method can significantly impact key analytical parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and analyte recovery. The following tables summarize performance data for CPNP and related nitrosamine analyses, providing a benchmark for method selection and development.

Table 1: Performance Data for this compound (CPNP) Analysis

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-ESI-HRMS | Rifapentine Drug Substance & Product | 0.003 ppm (0.1 ng/mL) | 0.017 ppm (0.5 ng/mL) | [2] |

| LC-MS/MS | Rifapentine | Not Specified | 0.05 ppm | [3] |

Table 2: General Performance of Sample Preparation Methods for Nitrosamine Analysis

| Sample Preparation Technique | Analyte(s) | Matrix | Recovery Rate | Reference |

| Salting-Out Liquid-Liquid Extraction (SALLE) | 1-methyl-4-nitrosopiperazine (MeNP) & 12 other nitrosamines | Antibody Drugs | 90.0 - 109.0% (for MeNP) | [4] |

| Supported Liquid Extraction (SLE) | N-nitrosopiperazine | Synthetic Matrix | 22% | [5] |

| Direct Extraction (Methanol) | 1-methyl-4-nitrosopiperazine (MNP) | Rifampicin Capsules | 87.05% (average) | [6] |

Experimental Protocols & Workflows

This section details the methodologies for three common sample preparation techniques: Direct Solvent Extraction, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Protocol 1: Direct Solvent Extraction for Drug Products

This protocol is adapted from the U.S. FDA validated method for the analysis of CPNP in rifapentine drug products.[2] It is a straightforward and rapid method suitable for soluble drug matrices.

Objective: To extract CPNP from a solid drug product matrix for LC-MS analysis.

Materials:

-

Methanol (B129727) (HPLC or LC-MS grade)

-

15 mL glass centrifuge tubes

-

Vortex mixer

-

Mechanical wrist-action shaker

-

Centrifuge (capable of 4000 rpm)

-

0.22 µm PVDF syringe filters

-

HPLC vials

Procedure:

-

Sample Weighing: Crush tablets or empty the contents of capsules. Accurately weigh a portion of the powder equivalent to a target concentration of 30 mg/mL of the drug substance and transfer it into a 15 mL glass centrifuge tube.

-

Solvent Addition: Add the appropriate volume of methanol to the centrifuge tube to achieve the 30 mg/mL concentration.

-

Initial Dissolution: Vortex the sample for 1 minute to ensure the powder is fully wetted and dispersed.

-

Extraction: Place the tube on a mechanical wrist-action shaker and shake for 40 minutes.

-

Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm to pellet insoluble excipients.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of the filtrate.

-

Sample Collection: Transfer the remaining filtered sample into an HPLC vial for subsequent LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than direct extraction by using a solid sorbent to selectively retain either the analyte or interfering matrix components. This protocol is a general guideline that should be optimized for the specific drug matrix.

Objective: To isolate and concentrate CPNP from a liquid sample digest, removing matrix interferences.

Materials:

-

SPE cartridges (e.g., Mixed-Mode Cation Exchange or Polymeric Reversed-Phase)

-

SPE vacuum manifold

-

Methanol (HPLC or LC-MS grade)

-

Deionized water

-

Acidic solution (e.g., 2% formic acid in water)

-

Basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

-

Nitrogen evaporator or vacuum centrifuge

-

Sample prepared as a liquid (e.g., drug substance dissolved in an appropriate solvent and diluted)

Procedure:

-

Sample Pre-treatment: Dissolve the drug substance in a suitable solvent. If using a cation-exchange SPE cartridge, acidify the sample with a solution like formic acid to ensure the CPNP is positively charged.[7]

-

Cartridge Conditioning: Place the SPE cartridge on a vacuum manifold. Condition the sorbent by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water. Do not allow the sorbent bed to dry out.[7][8]

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, consistent flow rate (e.g., 0.5-1 mL/min) to ensure efficient retention of the analyte.[8]

-

Washing: Wash the cartridge to remove interferences. For a cation-exchange mechanism, this may involve a wash with an acidic solution (e.g., 2% formic acid in water) followed by a wash with methanol to remove polar and non-polar interferences, respectively.[7]

-

Elution: Elute the retained CPNP using a small volume (e.g., 1-2 mL) of an appropriate elution solvent. For a cation-exchange sorbent, a basic solvent like 5% ammonium hydroxide in methanol will neutralize the analyte and release it from the sorbent.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for the LC-MS analysis and transfer to an HPLC vial.[7]

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Objective: To partition CPNP from an aqueous sample solution into an organic solvent.

Materials:

-

Separatory funnel or appropriate centrifuge tubes

-

Aqueous solution of the sample (e.g., dissolved drug product in buffer)

-

Immiscible organic solvent (e.g., Dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation: Prepare an aqueous solution of the sample in a separatory funnel or a suitable vial.

-